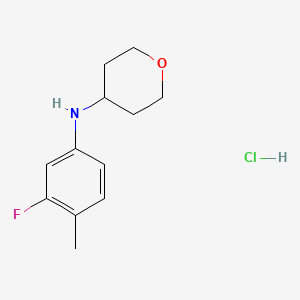

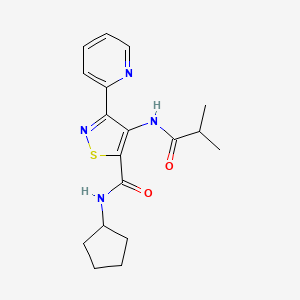

![molecular formula C17H17NO2S2 B2535587 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034349-51-2](/img/structure/B2535587.png)

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that belongs to the indazole family. This compound has gained popularity in the scientific community due to its potent effects on the cannabinoid receptors, which are responsible for the regulation of various physiological processes in the body.

Scientific Research Applications

Supramolecular Packing Motifs

Research by Lightfoot et al. (1999) explores novel supramolecular packing motifs, specifically pi-stacked rods encased in triply helical hydrogen-bonded amide strands. This study, although not directly mentioning N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, highlights the significance of similar structural features in understanding the organization of columnar liquid crystals, suggesting potential applications in materials science and engineering Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999). Chemical Communications.

Heterocyclic Compound Synthesis

A study by Sauter and Dzerovicz (1970) on the synthesis of derivatives of 2-Phenyl-benzo[b]thiophene-3-carboxylic acid, including amides and esters, sheds light on the chemical versatility and reactivity of benzo[b]thiophene derivatives. This research underscores the importance of such compounds in developing new chemical entities with potential applications in pharmaceuticals and organic electronics Sauter, F., & Dzerovicz, A. (1970). Monatshefte für Chemie / Chemical Monthly.

Anti-inflammatory Agent Identification

Boschelli et al. (1995) identified benzo[b]thiophene-2-carboxamides as inhibitors of cell adhesion mediated by E-selectin, ICAM-1, and VCAM-1. Although the specific compound this compound is not directly referenced, the study's findings on the anti-inflammatory potential of related structures offer insights into their utility in designing new anti-inflammatory agents Boschelli, D., Kramer, J. B., Khatana, S. S., Sorenson, R., Connor, D. T., Ferin, M., Wright, C., Lesch, M., Imre, K., & Okonkwo, G. C. (1995). Journal of Medicinal Chemistry.

Fluorescent Benzo[c]thiophenes

Fukuzumi et al. (2016) presented a method for synthesizing multiply substituted benzo[c]thiophenes that exhibited strong solid-state fluorescence. This study highlights the potential applications of benzo[c]thiophene derivatives in the development of new materials for optoelectronic devices and fluorescence-based sensors Fukuzumi, K., Unoh, Y., Nishii, Y., Satoh, T., Hirano, K., & Miura, M. (2016). The Journal of Organic Chemistry.

properties

IUPAC Name |

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2S2/c1-20-8-7-18(11-13-6-9-21-12-13)17(19)16-10-14-4-2-3-5-15(14)22-16/h2-6,9-10,12H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHZPIWIQZFFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2535506.png)

![N-[1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2535507.png)

![(Z)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2535508.png)

![N-benzyl-N-(cyanomethyl)-6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2535516.png)

![4-(benzylthio)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2535521.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2535526.png)

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)